molecular formula C12H12FNO2 B12893019 {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol CAS No. 832730-27-5

{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol

Cat. No.: B12893019
CAS No.: 832730-27-5
M. Wt: 221.23 g/mol
InChI Key: QHTARBZDAQQFPO-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenethyl)oxazol-4-yl)methanol: is a chemical compound that features an oxazole ring substituted with a 4-fluorophenethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol typically involves the reaction of 4-fluorophenethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then reduced to yield the final product, (2-(4-Fluorophenethyl)oxazol-4-yl)methanol. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenethyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Formation of (2-(4-Fluorophenethyl)oxazol-4-yl)aldehyde or (2-(4-Fluorophenethyl)oxazol-4-yl)carboxylic acid.

    Reduction: Various reduced oxazole derivatives.

    Substitution: Compounds with different substituents on the phenethyl group.

Scientific Research Applications

(2-(4-Fluorophenethyl)oxazol-4-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Chlorophenethyl)oxazol-4-yl)methanol
  • (2-(4-Bromophenethyl)oxazol-4-yl)methanol
  • (2-(4-Methylphenethyl)oxazol-4-yl)methanol

Uniqueness

(2-(4-Fluorophenethyl)oxazol-4-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

832730-27-5

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

[2-[2-(4-fluorophenyl)ethyl]-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2

InChI Key

QHTARBZDAQQFPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NC(=CO2)CO)F

Origin of Product

United States

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